molecular formula C8H11N3 B2778667 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine CAS No. 2375262-20-5

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine

Cat. No.: B2778667
CAS No.: 2375262-20-5
M. Wt: 149.197
InChI Key: IYPQAMLQJAZDPU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine (CAS 2375262-20-5) is a valuable chemical scaffold in medicinal chemistry and drug discovery. This compound features a fused bicyclic structure with a nitrogen-rich aromatic ring, making it a privileged pharmacophore for designing bioactive molecules . Its primary research value lies in its role as a key synthetic intermediate. Scientific literature highlights its use in the preparation of fragments for alphaVbeta3 integrin antagonists , which are investigated for their potential in targeting various disease pathways . Furthermore, structurally related tetrahydronaphthyridine derivatives are extensively explored as highly potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors for cancer therapy, underscoring the significance of this core structure in developing novel anticancer agents . Researchers utilize this amine in various synthetic methodologies, including Buchwald coupling reactions and as a precursor for more complex molecules . The compound is characterized by the molecular formula C 8 H 11 N 3 and a molecular weight of 149.19 g/mol . Please handle with care and refer to the Safety Data Sheet (SDS) before use. This product is intended for research applications and is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPQAMLQJAZDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375262-20-5
Record name 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthyridines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of naphthyridine compounds exhibit potent antimicrobial properties. For instance, certain 1,8-naphthyridine derivatives have shown activity against Plasmodium falciparum and Plasmodium vivax, which are responsible for malaria. These compounds can inhibit the growth of these parasites effectively due to their structural features that interact with biological targets in the pathogens .

Anticancer Properties

Several studies have highlighted the cytotoxic effects of naphthyridine derivatives on cancer cell lines. For example, benzo[ b][1,5]naphthyridine derivatives showed significant cytotoxicity against human HL-60 and HeLa cells while also inhibiting topoisomerase II activity. This suggests potential applications in cancer therapy, particularly as part of combination therapies that enhance the efficacy of existing chemotherapeutic agents .

Analgesic and Anti-inflammatory Effects

Recent findings indicate that some naphthyridine derivatives possess analgesic and anti-inflammatory properties. Specifically, compounds such as 5-aminoimidazo[1,2-a][1,8]naphthyridine derivatives have been noted for their effectiveness in pain management and inflammation reduction without causing acute gastrointestinal toxicity .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine has been achieved through various methods. A notable approach includes an asymmetric synthesis route involving the Heck-type vinylation of chloropyridine using ethylene gas. This method allows for efficient production without the need for complex purification processes like chromatography or distillation .

Another effective synthetic strategy involves double Sonogashira reactions with acetylenic alcohols to form the desired naphthyridine scaffold . These methodologies not only enhance yield but also facilitate the scalability of production for pharmaceutical applications.

Biological Mechanisms

Mechanism of Action

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in disease pathways. For example, its derivatives have been shown to modulate antibiotic activity by enhancing the efficacy of existing antibiotics against resistant bacterial strains . This interaction may involve competitive inhibition or allosteric modulation of target enzymes.

Case Studies

Study Findings Applications
Roma et al., 2021Demonstrated antibiotic-modulating activity against E. coli and S. aureusPotential use in treating antibiotic-resistant infections
Sliwa et al., 1994High cytotoxicity against HL-60 and HeLa cellsImplications for cancer treatment strategies
Recent Analgesic StudyIdentified anti-inflammatory effects with low toxicityDevelopment of new pain relief medications

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to have high affinity for αvβ6 integrin, a protein involved in cell adhesion and signaling . The compound’s binding to this integrin can modulate various cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine is unique due to its specific structural features and the resulting biological activities. Its ability to interact with specific molecular targets, such as αvβ6 integrin, sets it apart from other similar compounds, making it a valuable compound in medicinal chemistry and materials science.

Biological Activity

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological effects based on current research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family of compounds. Its structure consists of a bicyclic system that includes a nitrogen atom in the ring. This unique configuration contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives.

Key Findings:

  • In vitro Studies: The compound exhibits significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action: It is suggested that the compound may inhibit DNA gyrase, an essential enzyme for bacterial replication .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa20 µg/mL

Anticancer Activity

The anticancer properties of this compound have also been extensively studied.

Research Insights:

  • Cell Line Studies: The compound has shown inhibitory effects on various cancer cell lines including breast and lung cancer cells. It induces apoptosis through mechanisms involving DNA damage and mitochondrial dysfunction .

Case Study:
A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties.

Mechanism:
It has been observed to reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Q & A

Q. What are the established synthetic routes for 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves hydrogenation or cyclization of precursor naphthyridine derivatives. For example:

  • Hydrogenation of nitro/nitrile intermediates : Palladium catalysts under hydrogen pressure (2–5 bar) in ethyl acetate at 70°C yield the tetrahydro form with >95% efficiency .
  • Multicomponent reactions : Acidic or basic conditions (e.g., KOH in ethanol/water under reflux) facilitate cyclization, with yields exceeding 80% by minimizing side reactions .
    Key considerations : Catalyst choice (e.g., Pd/C vs. Raney Ni) and solvent polarity significantly affect purity. Ethyl acetate is preferred for its inertness and ease of removal .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm the tetrahydro ring system via absence of aromatic protons (δ 6.5–8.5 ppm) and presence of methylene/methyl groups (δ 1.5–3.0 ppm) .
    • Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 163.22 for C₉H₁₃N₃) .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives, though the compound’s hygroscopic nature may require anhydrous crystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of substituted derivatives?

Methodological Answer:

  • Catalyst screening : Test Pd/C, PtO₂, or enzymatic catalysts for hydrogenation efficiency. For example, Pd/C in ethyl acetate at 70°C achieves >97% yield for methyl-substituted analogs .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while non-polar solvents (toluene) favor cyclization .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor selective amine functionalization, avoiding over-reduction .

Q. What analytical strategies resolve discrepancies between computational predictions and experimental reactivity data?

Methodological Answer:

  • DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) with experimental electrophilicity (e.g., Fukui indices) to identify reactive sites. Discrepancies may arise from solvent effects not modeled in silico .
  • Isotopic labeling : Use ¹⁵N-labeled intermediates to trace reaction pathways, particularly in competing acylation/alkylation steps .
  • In situ monitoring : Employ Raman spectroscopy or HPLC-MS to detect transient intermediates and adjust reaction parameters dynamically .

Q. How can purification challenges due to hygroscopicity or by-product formation be mitigated?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) to separate polar by-products .
  • Crystallization additives : Add seed crystals or anti-solvents (hexane) to induce selective crystallization of the target compound .
  • Derivatization : Convert the amine to a stable hydrochloride salt for improved handling and storage .

Q. What mechanisms underlie the compound’s interaction with biological targets, and how can binding affinity be quantified?

Methodological Answer:

  • Fluorescence quenching assays : Monitor interactions with DNA/RNA by measuring emission changes at λex 280 nm (naphthyridine π-π stacking with nucleic acids) .
  • Surface plasmon resonance (SPR) : Determine binding kinetics (ka/kd) for enzyme inhibition, using immobilized targets (e.g., kinases or polymerases) .
  • Molecular docking : Validate binding poses using X-ray structures of homologous proteins (e.g., PDB entries for naphthyridine-protein complexes) .

Safety and Handling Considerations

  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
  • Toxicity : Classified as H302 (harmful if swallowed); use fume hoods and PPE during handling .

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